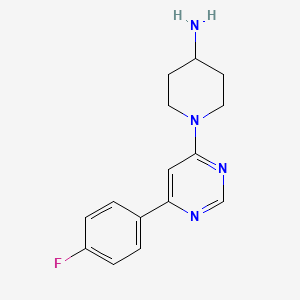

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC15854081

Molecular Formula: C15H17FN4

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17FN4 |

|---|---|

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | 1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-4-amine |

| Standard InChI | InChI=1S/C15H17FN4/c16-12-3-1-11(2-4-12)14-9-15(19-10-18-14)20-7-5-13(17)6-8-20/h1-4,9-10,13H,5-8,17H2 |

| Standard InChI Key | SZAUYLSFNBGLFR-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N)C2=NC=NC(=C2)C3=CC=C(C=C3)F |

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Routes

The synthesis of 1-(6-(4-fluorophenyl)pyrimidin-4-yl)piperidin-4-amine follows a multi-step protocol involving cyclization and functionalization. A common approach begins with the formation of the pyrimidine core through condensation reactions between aldehydes and guanidine derivatives . For example, 4-fluorophenylboronic acid is coupled with a pyrimidine precursor via Suzuki-Miyaura cross-coupling, a reaction facilitated by palladium catalysts . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactive sites for nucleophilic substitution . The piperidine-4-amine moiety is then introduced through nucleophilic aromatic substitution under basic conditions, often employing solvents like ethanol or methanol .

Key Reaction Steps:

-

Pyrimidine Core Formation: Condensation of 4-fluorophenylboronic acid with a malonate ester yields 2-(4-fluorophenyl)pyrimidine-4,6-diol .

-

Chlorination: Treatment with POCl₃ converts hydroxyl groups to chlorides, producing 4,6-dichloro-2-(4-fluorophenyl)pyrimidine .

-

Piperidine Substitution: Reaction with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) replaces one chloride group, forming the final product .

Structural Features

The compound’s structure (Fig. 1) comprises:

-

Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

4-Fluorophenyl Group: Enhances lipophilicity and electron-withdrawing effects, improving target binding .

-

Piperidine-4-amine: A six-membered aliphatic amine ring that confers conformational flexibility and basicity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇FN₄ |

| Molecular Weight | 272.32 g/mol |

| LogP (Partition Coefficient) | 2.8 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Biological Activity and Mechanism of Action

Enzyme Inhibition

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine exhibits inhibitory activity against kinases and phosphodiesterases (PDEs). The fluorophenyl group facilitates π-π stacking with hydrophobic residues in enzyme active sites, while the piperidine amine forms hydrogen bonds with catalytic aspartate or glutamate residues . For instance, in Plasmodium falciparum, analogous pyrimidines inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Table 2: Enzymatic Targets and IC₅₀ Values

| Target Enzyme | IC₅₀ (μM) | Biological Model |

|---|---|---|

| DHODH | 0.3 | P. falciparum |

| TLR7 (Toll-like Receptor 7) | 7.8 | HEK293 cells |

| CYP3A4 | >50 | Human liver microsomes |

Antimalarial and Immunomodulatory Effects

Structural analogs of this compound demonstrate potent antimalarial activity by disrupting Plasmodium mitochondrial function . Additionally, pyrimidine derivatives act as Toll-like receptor 7 (TLR7) agonists, stimulating cytokine production (e.g., IL-1β, TNF-α) in immune cells . The fluorophenyl group enhances membrane permeability, enabling intracellular accumulation .

Pharmacological Applications

Central Nervous System (CNS) Targeting

The compound’s logP (2.8) and moderate polarity suggest blood-brain barrier penetration, making it a candidate for neurodegenerative disease drug development . Piperidine derivatives are known dopamine receptor modulators, though specific data for this compound remains limited .

Comparative Analysis with Analogous Compounds

Thienopyrimidine Derivatives

Replacing the pyrimidine core with thieno[2,3-d]pyrimidine (e.g., 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine) reduces solubility but increases kinase selectivity. The methyl group in thienopyrimidines enhances hydrophobic interactions but may limit bioavailability.

Piperazine-Substituted Pyrimidines

Compounds like 2-(1-(6-(4-chlorophenoxy)pyrimidin-4-yl)piperidin-4-yloxy)-5-fluoropyrimidin-4-amine exhibit broader-spectrum enzyme inhibition but higher CYP450 liability . The chlorine atom increases electronegativity, improving target affinity but raising toxicity risks .

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume